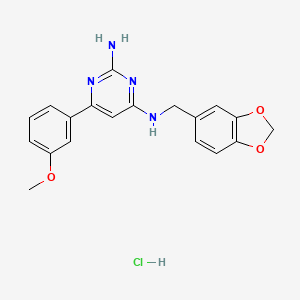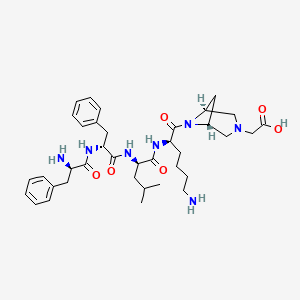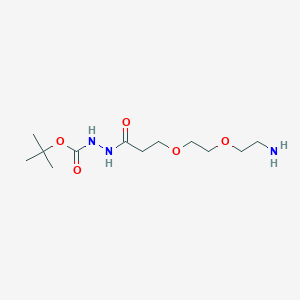
Amino-PEG2-t-Boc-hydrazide
描述
Amino-PEG2-t-Boc-hydrazide is a polyethylene glycol (PEG) derivative containing an amino group and a tert-butoxycarbonyl (Boc)-protected hydrazide group. The hydrophilic PEG spacer enhances solubility in aqueous media, making it a versatile reagent in various chemical and biological applications. The amino group is reactive with carboxylic acids, activated esters, and carbonyl compounds, while the Boc-protected hydrazide can be deprotected under mild acidic conditions to form a reactive hydrazide .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Amino-PEG2-t-Boc-hydrazide typically involves the following steps:
PEGylation: The initial step involves the attachment of a PEG chain to a hydrazide group.
Protection: The hydrazide group is then protected with a Boc group to prevent unwanted reactions during subsequent steps.
Amination: An amino group is introduced to the PEG chain, completing the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a controlled environment to maintain its stability and reactivity .
Types of Reactions:
Substitution Reactions: The amino group can react with carboxylic acids and activated esters to form amide bonds.
Reductive Amination: The amino group can react with carbonyl compounds such as ketones and aldehydes under reductive amination conditions to form C-N bonds.
Deprotection: The Boc group can be removed under mild acidic conditions to form a reactive hydrazide, which can then conjugate with carbonyl-bearing biomolecules
Common Reagents and Conditions:
Carboxylic Acids and Activated Esters: Used for forming amide bonds with the amino group.
Carbonyl Compounds: Used in reductive amination reactions.
Mild Acids: Used for deprotecting the Boc group to form a reactive hydrazide
Major Products:
Amide Bonds: Formed from reactions with carboxylic acids and activated esters.
C-N Bonds: Formed from reductive amination with carbonyl compounds.
Reactive Hydrazide: Formed after deprotection of the Boc group
科学研究应用
Amino-PEG2-t-Boc-hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in the modification of surfaces.
Biology: Employed in the conjugation of biomolecules, such as proteins and peptides, for various assays and studies.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings .
作用机制
The mechanism of action of Amino-PEG2-t-Boc-hydrazide involves its ability to form stable bonds with various functional groups. The amino group reacts with carboxylic acids and activated esters to form amide bonds, while the deprotected hydrazide can conjugate with carbonyl groups. These reactions facilitate the modification and conjugation of biomolecules, enhancing their solubility, stability, and functionality .
相似化合物的比较
Amino-PEG2-hydrazide: Lacks the Boc protection, making it more reactive but less stable.
Amino-PEG4-t-Boc-hydrazide: Contains a longer PEG spacer, which can provide greater solubility and flexibility.
Amino-PEG2-t-Boc-amine: Similar structure but without the hydrazide group, limiting its reactivity with carbonyl compounds
Uniqueness: Amino-PEG2-t-Boc-hydrazide stands out due to its balanced reactivity and stability. The Boc protection allows for controlled deprotection and subsequent reactions, making it a versatile reagent in various applications. Its hydrophilic PEG spacer enhances solubility, making it suitable for use in aqueous environments .
属性
IUPAC Name |
tert-butyl N-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O5/c1-12(2,3)20-11(17)15-14-10(16)4-6-18-8-9-19-7-5-13/h4-9,13H2,1-3H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVYFYDWDLXHPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1334169-97-9 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[3-[2-[(1,1-dimethylethoxy)carbonyl]hydrazinyl]-3-oxopropoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334169-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID401109817 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[3-[2-[(1,1-dimethylethoxy)carbonyl]hydrazinyl]-3-oxopropoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401109817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334169-97-9 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[3-[2-[(1,1-dimethylethoxy)carbonyl]hydrazinyl]-3-oxopropoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401109817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


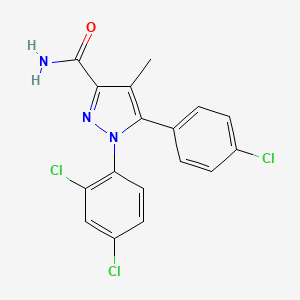

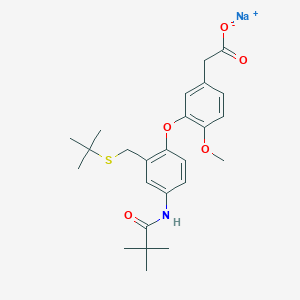
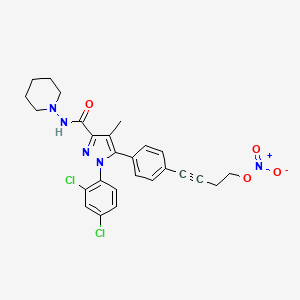
![2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B605382.png)

![1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea](/img/structure/B605389.png)
![(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605390.png)
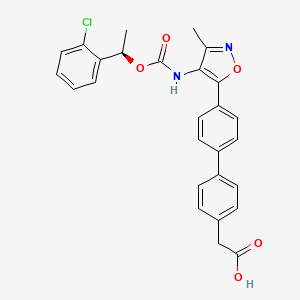
![3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea](/img/structure/B605393.png)

